N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide
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Overview
Description
“N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H9FN2O3 and a molecular weight of 212.18 . It is intended for research use only .
Molecular Structure Analysis
The InChI code for “N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide” is 1S/C9H9FN2O3/c1-5-7(10)3-4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, nitro group, and acetamide group on the phenyl ring.Physical And Chemical Properties Analysis
“N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide” is a solid at room temperature . Its melting point is between 145 - 148 degrees Celsius .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, and N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide falls within this category. Specifically, it has been investigated for its inhibitory effects against influenza A and CoxB3 viruses . Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC₅₀ value of 7.53 μmol/L.
- A series of novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their antitubercular effects. These derivatives displayed significant activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL .
- Indole derivatives, including N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide, possess diverse biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties .
- Physically, indole compounds are crystalline and colorless, with specific odors. The addition of the indole nucleus to biologically active compounds enhances their pharmacological potential .
- Researchers have synthesized various indole scaffolds to explore different pharmacological activities .
- From the literature, it is evident that indole derivatives, including N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide, hold immense potential for newer therapeutic applications. Their diverse biological activities make them intriguing candidates for further exploration .
Antiviral Activity
Antitubercular Activity
Biological Potential
Chemical Structure and Aromatic Nature
Parent Nucleus in Natural Compounds
Therapeutic Possibilities
Safety and Hazards
properties
IUPAC Name |
N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-5-7(10)3-4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUCULCZNWRUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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